![molecular formula C9H12ClNO2 B2649352 Methyl 3-amino-5-methylbenzoate hydrochloride CAS No. 2126177-20-4](/img/structure/B2649352.png)
Methyl 3-amino-5-methylbenzoate hydrochloride
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Overview
Description
Methyl 3-amino-5-methylbenzoate hydrochloride, also known as MAMB-HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAMB-HCl is a white crystalline powder that is soluble in water and has a molecular weight of 195.65 g/mol. This compound is used in the synthesis of various organic compounds and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-methylbenzoate hydrochloride is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, which allows it to participate in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Methyl 3-amino-5-methylbenzoate hydrochloride. However, it has been reported to have low toxicity and is relatively safe to handle in the laboratory.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3-amino-5-methylbenzoate hydrochloride in lab experiments is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation is the lack of information on its mechanism of action and potential side effects.
Future Directions
There are many future directions for research involving Methyl 3-amino-5-methylbenzoate hydrochloride. One area of research could focus on the development of new synthetic routes for the production of Methyl 3-amino-5-methylbenzoate hydrochloride. Another area of research could focus on the synthesis of new organic compounds using Methyl 3-amino-5-methylbenzoate hydrochloride as a starting material. Additionally, research could be conducted on the potential applications of Methyl 3-amino-5-methylbenzoate hydrochloride in the fields of material science and pharmaceuticals.
Synthesis Methods
Methyl 3-amino-5-methylbenzoate hydrochloride can be synthesized using a few different methods. One common method involves the reaction of 3-nitro-5-methylbenzoic acid with methylamine in the presence of a reducing agent such as iron powder or zinc. The resulting product is then treated with hydrochloric acid to obtain Methyl 3-amino-5-methylbenzoate hydrochloride. Another method involves the reaction of 3-amino-5-methylbenzoic acid with methyl chloride in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to obtain Methyl 3-amino-5-methylbenzoate hydrochloride.
Scientific Research Applications
Methyl 3-amino-5-methylbenzoate hydrochloride has been used in various scientific research applications. One area of research is in the synthesis of organic compounds such as benzimidazole derivatives, which have potential applications in the pharmaceutical industry as anti-cancer and anti-inflammatory agents. Methyl 3-amino-5-methylbenzoate hydrochloride has also been used in the synthesis of imidazole derivatives, which have potential applications in the field of material science as catalysts and sensors.
properties
IUPAC Name |
methyl 3-amino-5-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-3-7(9(11)12-2)5-8(10)4-6;/h3-5H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNIQTMQAVXHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-methylbenzoate hydrochloride |
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